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N-(cyanomethyl)-5-oxo-1-propylpyrrolidine-3-carboxamide
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Overview
Description
N-(cyanomethyl)-5-oxo-1-propylpyrrolidine-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrrolidine ring, a cyanomethyl group, and a carboxamide functional group, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(cyanomethyl)-5-oxo-1-propylpyrrolidine-3-carboxamide typically involves the reaction of a suitable pyrrolidine derivative with cyanomethylating agents. One common method includes the reaction of 1-propylpyrrolidine-3-carboxamide with cyanomethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps like recrystallization or chromatography are employed to isolate the pure compound .
Chemical Reactions Analysis
Types of Reactions: N-(cyanomethyl)-5-oxo-1-propylpyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Alcohol derivatives.
Substitution: Substituted pyrrolidine derivatives with various functional groups.
Scientific Research Applications
N-(cyanomethyl)-5-oxo-1-propylpyrrolidine-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts for chemical processes
Mechanism of Action
The mechanism of action of N-(cyanomethyl)-5-oxo-1-propylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes by binding to their active sites or allosteric sites. It may also modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes. The exact mechanism depends on the specific application and target molecule .
Comparison with Similar Compounds
- N-cyanomethyl-2,3-dimethylpyridinium salts
- N-cyanomethyl-2-chloroisonicotinamide
- N-cyanomethyl-2,3-dimethylisoquinolinium salts
Comparison: N-(cyanomethyl)-5-oxo-1-propylpyrrolidine-3-carboxamide is unique due to its specific combination of functional groups and the presence of a pyrrolidine ring. This structural uniqueness imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, while N-cyanomethyl-2,3-dimethylpyridinium salts are primarily used in the synthesis of heterocycles, this compound has broader applications in medicinal chemistry and biochemical research .
Properties
IUPAC Name |
N-(cyanomethyl)-5-oxo-1-propylpyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-2-5-13-7-8(6-9(13)14)10(15)12-4-3-11/h8H,2,4-7H2,1H3,(H,12,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUUYHMSWKHTTCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CC(CC1=O)C(=O)NCC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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